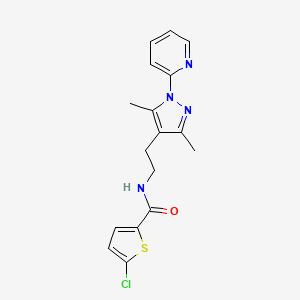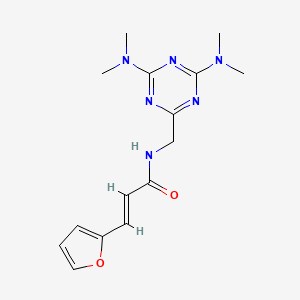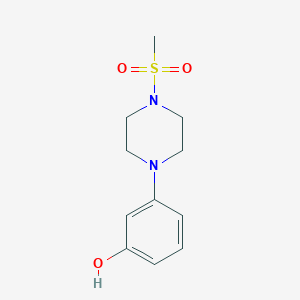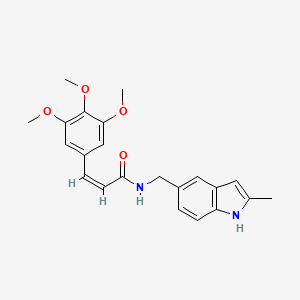![molecular formula C21H23N7 B2443768 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415555-52-9](/img/structure/B2443768.png)
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile is a complex organic compound. Its structure combines a quinoline base with functional groups including a piperazine ring, dimethylamino, and a nitrile. This intricate composition lends itself to a variety of chemical behaviors and applications in scientific research, particularly in medicinal and biological fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile typically involves a multi-step process:
Formation of the Quinoline Core: : Initial steps often include the assembly of the quinoline scaffold through cyclization reactions involving anilines and ketones under acidic conditions.
Introduction of the Piperazine Group: : Piperazine derivatives are introduced through nucleophilic substitution reactions.
Attachment of the Pyrimidinyl Group: : The pyrimidine ring is typically constructed via condensation reactions with the incorporation of methyl and dimethylamino groups.
Industrial Production Methods
For industrial-scale production, optimized conditions focus on high yield and purity:
Catalysts: : Use of efficient catalysts to accelerate reactions.
Solvent Systems: : Selection of solvents that facilitate reactant solubility and product crystallization.
Reaction Environment: : Controlled temperature and pressure to maintain reaction kinetics.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: : The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction reactions often target the nitrile group, converting it to primary amines.
Substitution: : Electrophilic and nucleophilic substitutions can modify the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide and peracids.
Reducing Agents: : Lithium aluminum hydride and catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Primary amines.
Substitution: : Varied piperazine and pyrimidine derivatives depending on the substituents.
Aplicaciones Científicas De Investigación
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile has significant applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interactions with biomolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
This compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, affecting their activity.
Pathways Involved: : Modulates signaling pathways such as kinase cascades, altering cellular processes like proliferation and apoptosis.
Comparación Con Compuestos Similares
Unique Features
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity, which endow it with distinctive chemical and biological properties.
Similar Compounds
2-{4-[4-(Dimethylamino)phenyl]piperazin-1-yl}quinoline-3-carbonitrile: : Shares a similar core structure but lacks the pyrimidine ring.
2-{4-(Piperazin-1-yl)pyrimidin-2-yl}quinoline-3-carbonitrile: : Differs in the absence of the dimethylamino group.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for various scientific advancements.
Propiedades
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(26(2)3)25-21(23-15)28-10-8-27(9-11-28)20-17(14-22)13-16-6-4-5-7-18(16)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFBUDLYKQVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)

![N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2443690.png)

![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)
![10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2443697.png)




![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)
![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
